

Application Notes and Protocols for Sulfo-Cy5 in Single-Molecule Imaging

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Compound of Interest

Compound Name: *Sulfo-Bis-(N,N'-carboxylic acid)-Cy5*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5, a bright and photostable far-red fluorescent dye, for single-molecule imaging applications. Detailed protocols for protein labeling, single-molecule Förster Resonance Energy Transfer (smFRET), and direct Stochastic Optical Reconstruction Microscopy (dSTORM) are provided, along with key performance data to guide experimental design and interpretation.

Introduction to Sulfo-Cy5 for Single-Molecule Imaging

Sulfo-Cy5 is a sulfonated cyanine dye that exhibits exceptional photophysical properties, making it a popular choice for demanding single-molecule imaging experiments.^[1] Its high water solubility, a result of the sulfonate group, facilitates its use in aqueous buffers without the need for organic co-solvents, which can be detrimental to biological samples.^[2] The dye's strong absorption and emission in the far-red spectral region minimize background autofluorescence from biological specimens, leading to high signal-to-noise ratios.^[2] Furthermore, Sulfo-Cy5 is known for its high photostability and quantum yield, crucial characteristics for detecting the faint signals from individual molecules.^{[1][3]}

Key Photophysical Properties of Sulfo-Cy5

The performance of any single-molecule experiment is fundamentally dependent on the photophysical characteristics of the fluorescent probe. The table below summarizes the key photophysical parameters of unconjugated Sulfo-Cy5 in aqueous buffer.

Photophysical Parameter	Value	Unit
Absorption Maximum (λ_{abs})	~646	nm
Emission Maximum (λ_{em})	~662	nm
Molar Extinction Coefficient (ϵ)	~271,000	$\text{M}^{-1}\text{cm}^{-1}$
Fluorescence Quantum Yield (Φ_{F})	~0.28	-
Fluorescence Lifetime (τ_{F})	~1.0	ns

Note: The fluorescence quantum yield and lifetime of Sulfo-Cy5 can be influenced by its local environment and conjugation to biomolecules.[\[2\]](#)

Application 1: Single-Molecule FRET (smFRET)

smFRET is a powerful technique for measuring intramolecular distances and dynamics in biomolecules. Sulfo-Cy5 is commonly used as an acceptor fluorophore in smFRET experiments, often paired with a donor dye like Cy3. The Förster radius (R_0) for the Cy3-Cy5 pair is approximately 5.4 nm, making it suitable for studying a wide range of biological processes.[\[4\]](#)

Performance of Sulfo-Cy5 in smFRET

Parameter	Description	Typical Value/Range
FRET Pair	Common donor for Sulfo-Cy5	Cy3
Förster Radius (R_0)	Distance at which FRET efficiency is 50%	5.4 - 6.0 nm[4][5]
Application	Studying conformational changes and binding events	DNA/RNA folding, protein dynamics[4][6]

Experimental Protocol: smFRET with Cy3-Sulfo-Cy5

This protocol outlines the key steps for performing a single-molecule FRET experiment using a Cy3-labeled donor and a Sulfo-Cy5-labeled acceptor on a prism-based total internal reflection fluorescence (TIRF) microscope.

1. Protein/Nucleic Acid Labeling:

- Label your molecule of interest with the donor (Cy3) and acceptor (Sulfo-Cy5) fluorophores at specific sites. A common method for proteins is to use NHS-ester functionalized dyes to label primary amines (e.g., lysine residues or the N-terminus).[7] For nucleic acids, fluorescently labeled oligonucleotides can be incorporated during synthesis.

2. Sample Immobilization:

- Immobilize the dual-labeled molecules on a passivated glass surface to prevent non-specific binding. A common method involves biotinylating the molecule and using a streptavidin-coated surface.

3. Imaging Buffer Preparation:

- Prepare an imaging buffer to maintain the stability of the sample and the photophysical properties of the dyes. A standard smFRET imaging buffer includes:
 - 10 mM Tris-HCl, pH 8.0[8]
 - 100 mM NaCl[8]

- An oxygen scavenging system (e.g., glucose oxidase, catalase, and β -D-glucose) to reduce photobleaching.[8]
- A triplet-state quencher (e.g., Trolox) to minimize blinking.[8]

4. Microscope Setup and Data Acquisition:

- Use a prism-based TIRF microscope to excite only the molecules near the surface.
- Excite the donor fluorophore (Cy3) with a green laser (e.g., 532 nm).[5]
- Collect the fluorescence emission from both the donor and acceptor channels simultaneously using a dichroic mirror and emission filters.
- Acquire a time series of images with a typical exposure time of 50-100 ms per frame.[9]
- At the end of the acquisition, directly excite the acceptor (Sulfo-Cy5) with a red laser (e.g., 633 nm) to confirm its presence.[5][9]

5. Data Analysis:

- Extract the fluorescence intensity time traces for individual molecules in both the donor and acceptor channels.
- Calculate the FRET efficiency (E) for each time point using the formula: $E = I_A / (I_D + I_A)$, where I_A and I_D are the background-corrected intensities of the acceptor and donor, respectively.[4]
- Analyze the FRET efficiency distributions and time trajectories to understand the conformational dynamics of the molecule.



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smFRET Experimental Workflow

Application 2: Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM is a super-resolution imaging technique that relies on the stochastic photoswitching of individual fluorophores to reconstruct an image with a resolution beyond the diffraction limit of light. Sulfo-Cy5 is an excellent dye for dSTORM due to its ability to "blink" (switch between a fluorescent "on" state and a dark "off" state) in the presence of a thiol-containing imaging buffer. [\[1\]](#)

Performance of Sulfo-Cy5 in dSTORM

Parameter	Description	Typical Value/Range
Localization Precision	The uncertainty in determining the position of a single molecule.	5 - 20 nm [10]
Photon Count per Switching Event	The number of photons emitted during a single "on" event.	High
On/Off Duty Cycle	The fraction of time the fluorophore spends in the "on" state.	Low (desirable for dSTORM) [11]
Blinking Rate	The frequency of switching between the "on" and "off" states.	Controllable with laser power and buffer composition

Experimental Protocol: dSTORM with Sulfo-Cy5

This protocol provides a general workflow for performing dSTORM imaging of cellular structures labeled with Sulfo-Cy5.

1. Immunofluorescence Staining:

- Fix and permeabilize cells according to standard protocols.
- Incubate with a primary antibody targeting the protein of interest.
- Incubate with a secondary antibody conjugated to Sulfo-Cy5 NHS ester. The optimal degree of labeling (DOL) for antibodies is typically between 2 and 10.[7]

2. dSTORM Imaging Buffer Preparation:

- Prepare a dSTORM imaging buffer immediately before use. A common recipe includes:
 - A buffer solution (e.g., PBS or Tris-HCl) at a specific pH (typically around 7.5-8.5).
 - A thiol, such as β -mercaptoethanol (BME) or mercaptoethylamine (MEA), to induce blinking.[12]
 - An oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to improve photostability.[13]

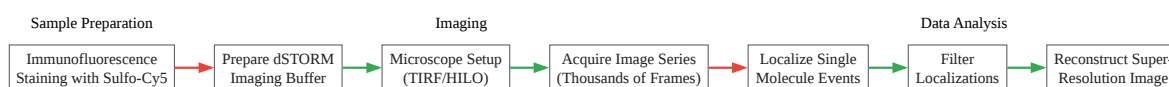
3. Microscope Setup and Data Acquisition:

- Use a microscope equipped for TIRF or highly inclined and laminated optical sheet (HILO) illumination to minimize background fluorescence.
- Use a high-power red laser (e.g., 640-647 nm) to excite Sulfo-Cy5 and induce photoswitching.[11]
- A lower power violet laser (e.g., 405 nm) can be used to reactivate fluorophores from a long-lived dark state.[11]
- Acquire a long series of images (typically thousands of frames) with a short exposure time (e.g., 10-50 ms) to capture individual blinking events.

4. Data Analysis:

- Use specialized software to localize the position of each individual blinking event in each frame with sub-pixel accuracy.

- Filter the localizations based on criteria such as photon count and localization precision.
- Reconstruct a super-resolution image from the coordinates of all localized molecules.



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dSTORM Experimental Workflow

Protocol: Labeling Proteins with Sulfo-Cy5 NHS Ester

This protocol describes the labeling of proteins with amine-reactive Sulfo-Cy5 NHS ester.

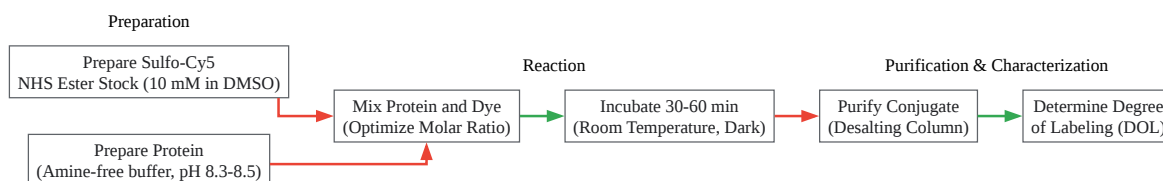
Materials:

- Sulfo-Cy5 NHS ester
- Protein of interest (in an amine-free buffer, e.g., PBS, at a concentration of 2-10 mg/mL)[7]
- Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.3-8.5)[14]
- Anhydrous dimethyl sulfoxide (DMSO)[7]
- Purification column (e.g., desalting column)

Procedure:

- Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a pH of 8.3-8.5 for optimal labeling. If necessary, buffer exchange the protein solution.[14]

- Prepare Dye Stock Solution: Dissolve the Sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mM immediately before use.^[7]
- Labeling Reaction:
 - Add the reaction buffer to the protein solution to adjust the pH to 8.3-8.5.
 - Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point; this should be optimized for each specific protein.^[7]
 - Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring, protected from light.^[7]
- Purification:
 - Remove the unreacted dye from the labeled protein using a desalting column or dialysis.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5). The optimal DOL for most antibodies is between 2 and 10.^[7]



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Protein Labeling Workflow

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